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Introduction:

Ferroelectric hafnium-zirconium oxide (HfO2-ZrOz) thin films have emerged as a promising
material for next-generation non-volatile memory and logic devices due to their compatibility
with CMOS fabrication processes and scalability.[1] Tetrakis(dimethylamino)zirconium
(TDMAZ) is a key precursor for the atomic layer deposition (ALD) of the ZrO2 component in
these films, offering good thermal stability and reactivity.[2] These application notes provide a
detailed overview and experimental protocols for the fabrication of ferroelectric HfO2-ZrO: films
using TDMAZ.

l. Key Precursors and Their Properties

The fabrication of Hf1-xZrxO2 (HZO) films via ALD typically involves the use of metal-organic
precursors. For the zirconium component, TDMAZ is a widely used precursor. The hafnium
component is typically introduced using a corresponding hafnium precursor, such as
tetrakis(dimethylamino)hafnium (TDMAH).

Table 1: Physical Properties of TDMA-based Precursors
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Molar Mass ( g/mol

Precursor Chemical Formula State
TDMAZ Zr[N(CHs)2]a 267.6 Solid
TDMAH Hf[N(CH3s)z]a 354.8 Solid

Note: Data compiled from various chemical supplier safety data sheets.

Using TDMA-based precursors for depositing Hfo.sZro.sO2 films has been shown to result in
lower carbon impurity concentrations and slightly larger grain sizes compared to other
precursors like tetrakis(ethylmethylamino) (TEMA) based precursors.[1][3] These
characteristics are beneficial for growing a more dominant ferroelectric phase and mitigating
the wake-up effect.[1][3]

Il. Experimental Protocols

The following protocols outline the key steps for fabricating ferroelectric HZO thin films using
ALD with TDMAZ and TDMAH.

A. Substrate Preparation

 Start with a suitable substrate, such as a silicon wafer with a thermally grown SiO2 layer and
a sputtered TiN bottom electrode. A common stack is TiN/Ti/SiO2/Si.[1]

e The TiN layer serves as the bottom electrode and a barrier layer. A typical thickness for the
TiN film is 50 nm, with a 5 nm Ti adhesion layer.[1]

 Prior to deposition, it is crucial to ensure the substrate surface is clean. This can be achieved
through standard cleaning procedures, followed by a pre-heating step in the ALD chamber to
remove any physisorbed moisture.

B. Atomic Layer Deposition of Hfo.5Zro.502

The ALD process for HZO involves alternating pulses of the hafnium and zirconium precursors
with an oxidant, typically ozone (Os) or water (Hz20).

Protocol for Thermal ALD of Hfo.5Zr0.502:
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o Deposition Temperature: 250-260 °C.[1][4]

e Precursors:
o Hafnium source: Tetrakis(dimethylamino)hafnium (TDMAH)
o Zirconium source: Tetrakis(dimethylamino)zirconium (TDMAZ)
o Oxidant: Ozone (Os) or deionized water (H20)

e ALD Cycle Ratio: A 1:1 cycle ratio of Hf and Zr precursors is commonly used to achieve a
Hfo.5Zro.s02 composition, which has been reported to exhibit large remnant polarization.[1]

o Typical ALD Supercycle for Hfo.5Zro.s02:
o TDMAH pulse (e.g., 2 seconds)
o Argon (Ar) purge (e.g., 20 seconds)
o Os pulse (e.g., 3 seconds)
o Ar purge (e.g., 10 seconds)
o TDMAZ pulse (e.g., 2 seconds)
o Ar purge (e.g., 20 seconds)
o Os pulse (e.g., 3 seconds)
o Ar purge (e.g., 10 seconds)

o Growth Rate: The growth rate for HZO films using TDMA-based precursors is typically
around 0.13 nm per supercycle.[1] For a target thickness of 10 nm, approximately 77
supercycles would be required.

C. Top Electrode Deposition

» Following the HZO film deposition, a top electrode is deposited. Tungsten (W) or Titanium
Nitride (TiN) are common choices.
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e DC sputtering is a suitable method for depositing a 30 nm thick W top electrode.[4]
e Mesa structures can then be formed using wet etching to define the capacitor devices.[4]
D. Annealing for Ferroelectric Phase Formation

As-deposited HZO films are typically amorphous and require a post-deposition annealing
(PDA) or post-metallization annealing (PMA) step to crystallize into the ferroelectric
orthorhombic phase.

e Annealing Atmosphere: Nitrogen (N2) atmosphere is commonly used.[4][5]
e Annealing Temperature and Duration:
o Arapid thermal annealing (RTA) at 500 °C for 1 minute in N2 can be effective.[4]

o Annealing at 600 °C for 30 minutes has also been shown to promote the formation of the
orthorhombic phase.[5]

o For ZrO2-HfO2z superlattices, a PMA temperature of 600 °C can lead to improved
polarization stability.[6][7]

lll. Quantitative Data

The ferroelectric properties of HZO films are highly dependent on the fabrication parameters.
The following tables summarize key quantitative data from literature.

Table 2: Ferroelectric Properties of Hfo.5Zro.s02 Films
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Deposition Annealing 2Pr Endurance
Precursors . Reference
Temp. (°C) Conditions (uClcm?) (Cycles)
TDMAH/TDM B >10° (at 2.5
260 Not specified ~40 [1][3]
AZ MV/cm)
Cocktail Hf/zr 500 °C, 1 3
250 ) ~32 Not specified [4]
Precursor min, N2
ZrO2-HfO2
_ Not specified ~ 600 °C PMA  ~30 >101 [6][7]
Superlattice
Table 3: ALD Growth Parameters and Film Properties
o Growth Film
. Deposition .
Precursors Oxidant Rate Density Reference
Temp. (°C)
(nmicycle) (glcm?)
TDMAH/TDM
Os 260 0.13 Not specified [1]
AZ
~0.22 (on
TDMAZ H20 200 0.20-0.76 [8]
SBA-15)
Hf(dmap)a/Zr(
dmap)a Os 360 0.046 7.45 [9]
Cocktalil
TDMAZ O3 200-250 0.125 Not specified [10]
IV. Visualizations
A. Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.mdpi.com/2079-9292/13/1/3
https://pdfs.semanticscholar.org/898d/49986828ec4579cc61c33bb3738caee27728.pdf
https://ieeexplore.ieee.org/document/9837926/
https://ieeexplore.ieee.org/document/9837926/
https://ieeexplore.ieee.org/document/9837926/
https://www.researchgate.net/publication/362258936_ZrO2-HfO2_Superlattice_Ferroelectric_Capacitors_With_Optimized_Annealing_to_Achieve_Extremely_High_Polarization_Stability
https://www.osti.gov/servlets/purl/2419615
https://pubs.acs.org/doi/10.1021/acsami.4c21964
https://www.researchgate.net/publication/332923828_Structure_and_Dielectric_Property_of_High-k_ZrO2_Films_Grown_by_Atomic_Layer_Deposition_Using_TetrakisDimethylamidoZirconium_and_Ozone
https://www.benchchem.com/product/b103496#use-of-tdmaz-in-fabricating-ferroelectric-hfo2-zro2-films
https://www.benchchem.com/product/b103496#use-of-tdmaz-in-fabricating-ferroelectric-hfo2-zro2-films
https://www.benchchem.com/product/b103496#use-of-tdmaz-in-fabricating-ferroelectric-hfo2-zro2-films
https://www.benchchem.com/product/b103496#use-of-tdmaz-in-fabricating-ferroelectric-hfo2-zro2-films
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b103496?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

